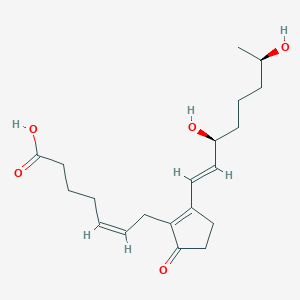
19R-hydroxy-PGB2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19R-hydroxy-PGB2 is a bioactive prostaglandin that has gained significant attention in the scientific community due to its potential therapeutic applications. The molecule is a derivative of prostaglandin E2 (PGE2) and is produced through the enzymatic conversion of arachidonic acid. 19R-hydroxy-PGB2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Oxidation
19R-hydroxy-PGB2 is involved in complex biochemical pathways involving cytochrome P450 enzymes. One study explored the NADPH-dependent oxygenation of various prostaglandin H2 (PGH2) analogues by cytochromes P450 and characterized the metabolites, including 19R-hydroxy-PGB2, by mass spectrometry. It was found that CYP4F8 efficiently oxidizes the ω-side chain of PGH2 and is involved in the biosynthesis of (19R)-hydroxy PGE in human seminal vesicles (Oliw, Stark, & Bylund, 2001). Another study identified CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides, suggesting that it plays a role in forming (19R)-hydroxy-PGE1 and (19R)-hydroxy-PGE2 in seminal fluid (Bylund, Hidestrand, Ingelman-Sundberg, & Oliw, 2000).
Role in Seminal Fluid Composition
19R-hydroxy-PGB2 and its metabolic pathways have significant implications in the composition of seminal fluid. A study on the hydroxylation of seminal E prostaglandins among men in barren unions found variability in the amount of 19-hydroxy E prostaglandins, potentially due to polymorphic expression of enzymatic mechanisms. This study indicated that the variation in seminal E prostaglandins and 19-hydroxylation could have implications for fertility and warrants further investigation (Pourian, Kvist, Björndahl, & Oliw, 2009).
Implications in Aromatase Reactions
The involvement of 19R-hydroxy-PGB2 in aromatase reactions was highlighted in a study reviewing the aromatase reaction and the importance of 19-hydroxy steroids in various physiological and pathological conditions. This study suggested the potential involvement of 19-hydroxy steroids in processes like brain differentiation, sperm motility, ovarian function, and hypertension, emphasizing the need for further research into these compounds (Abaffy & Matsunami, 2021).
Insights into Fiberglass Surface Chemistry
An interesting application of 19R-hydroxy-PGB2 is in the field of material science, where it contributes to the understanding of surface chemistry. For instance, a study used solid-state 19F nuclear magnetic resonance (NMR) spectroscopy to investigate accessible hydroxyl sites on low surface area glass fibers, enhancing our understanding of material surfaces and their chemical characteristics (Fry, Tsomaia, Pantano, & Mueller, 2003).
Eigenschaften
Produktname |
19R-hydroxy-PGB2 |
|---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(Z)-7-[2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,17+/m1/s1 |
InChI-Schlüssel |
PPYRMVKHPFIXEU-NIDWPLIZSA-N |
Isomerische SMILES |
C[C@H](CCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O)O |
SMILES |
O=C1C(C/C=CCCCC(O)=O)=C(/C=C/[C@@H](O)CCC[C@H](O)C)CC1 |
Kanonische SMILES |
CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |
Synonyme |
19(R)-OH PGB2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



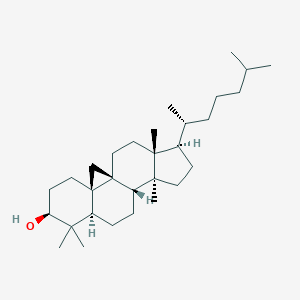
![(1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B210242.png)
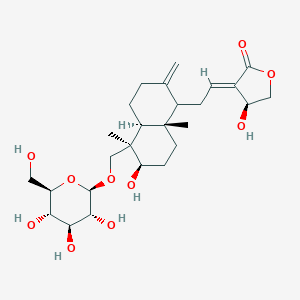
![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)
![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
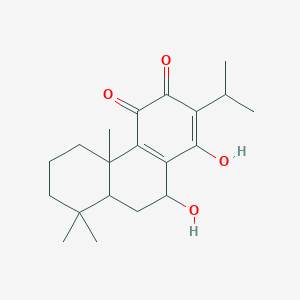
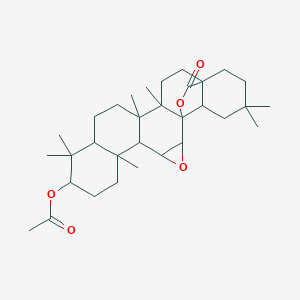
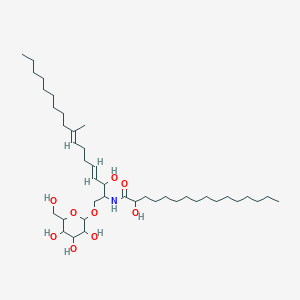


![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

